molecular formula C10H10Cl2N2O B1265608 4-amino-3,5-dichloro-N-cyclopropylbenzamide CAS No. 60676-83-7

4-amino-3,5-dichloro-N-cyclopropylbenzamide

Cat. No.: B1265608
CAS No.: 60676-83-7
M. Wt: 245.1 g/mol
InChI Key: ZOEINVZGXJXJIR-UHFFFAOYSA-N
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Description

4-amino-3,5-dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, along with a cyclopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-dichloro-N-cyclopropylbenzamide typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid or its derivatives with cyclopropylamine. The reaction is usually carried out in the presence of an acid acceptor, such as triethylamine, and an inert solvent like ether or acetone. The general reaction scheme is as follows:

    Starting Material: 4-amino-3,5-dichlorobenzoic acid

    Reagent: Cyclopropylamine

    Conditions: Inert solvent (e.g., ether, acetone), acid acceptor (e.g., triethylamine)

    Product: this compound

The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the benzoic acid derivative and the amine group of cyclopropylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

Scientific Research Applications

4-amino-3,5-dichloro-N-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3,5-dichlorobenzamide
  • 4-amino-3,5-dichloropyridine
  • 4-amino-3,5-dichlorobenzonitrile

Uniqueness

4-amino-3,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-amino-3,5-dichloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-7-3-5(4-8(12)9(7)13)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEINVZGXJXJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209479
Record name Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro-
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Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60676-83-7
Record name Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60676-83-7
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Record name Benzamide, 4-amino-N-cyclopropyl-3,5-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dichloro-N-cyclopropylbenzamide
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